

# Investigating the Antitumor Activity of ART0380: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

ART0380 is a potent and selective, orally administered small molecule inhibitor of Ataxia Telangiectasia and Rad3-related protein (ATR) kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1] This document provides a comprehensive overview of the preclinical and clinical investigations into the antitumor activity of ART0380. The data presented herein supports the therapeutic potential of ART0380, particularly in tumors with deficiencies in DNA repair mechanisms, such as those with Ataxia-Telangiectasia Mutated (ATM) loss of function.[2][3] The mechanism of action, preclinical efficacy in various cancer models, and the design and results of the pivotal STELLA Phase 1/2a clinical trial (NCT04657068) are detailed.[4]

# Introduction to ART0380 and its Mechanism of Action

ART0380 targets ATR, a key protein kinase that is activated in response to DNA replication stress and DNA damage.[5][6] In many cancer cells, there is a high level of endogenous replication stress, and a dependency on the ATR-mediated checkpoint for survival and proliferation.[1] Tumors with defects in other DDR proteins, such as ATM, are particularly reliant on the ATR signaling pathway.[3]



By inhibiting ATR, **ART0380** disrupts the cellular response to DNA damage, leading to the collapse of replication forks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[5][6] This targeted approach exploits the concept of synthetic lethality, where the inhibition of ATR is selectively lethal to cancer cells that have a pre-existing defect in another DNA repair pathway (e.g., ATM deficiency).[2][7]

### The ATR Signaling Pathway in DNA Damage Response

The ATR signaling pathway is a cornerstone of the cellular defense against genomic instability. When DNA damage, such as single-strand breaks or replication stress, occurs, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1).[5][8] This signaling cascade orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[9] It also plays a crucial role in stabilizing stalled replication forks.[5] In tumors with ATM deficiency, the reliance on the ATR-Chk1 pathway for survival is heightened, making it an attractive therapeutic target.[8]



Click to download full resolution via product page

Figure 1: Simplified ATR signaling pathway and the mechanism of action of ART0380.

# **Preclinical Antitumor Activity**

Preclinical studies have demonstrated the potent and selective antitumor activity of **ART0380** both as a monotherapy and in combination with other anticancer agents.[2][7] These



investigations have primarily focused on cancer models with defects in DNA repair, particularly ATM deficiency, highlighting the synthetic lethal interaction with ATR inhibition.[10]

# **Monotherapy Efficacy in ATM-deficient Models**

In preclinical xenograft models of ATM-deficient cancers, **ART0380** monotherapy has shown significant tumor growth inhibition.[2][7][10] While specific quantitative data such as IC50 values and tumor growth inhibition percentages from the full peer-reviewed publication are not yet publicly available, an abstract presented at the American Association for Cancer Research (AACR) Annual Meeting in 2023 reported "strong tumour growth inhibition" with both continuous and intermittent dosing schedules.[7][10]

Table 1: Summary of Preclinical Monotherapy Activity of ART0380

| Cancer Model                   | Key Finding                    | Dosing Schedule                | Reference |
|--------------------------------|--------------------------------|--------------------------------|-----------|
| ATM-deficient tumor xenografts | Strong tumor growth inhibition | Continuous and<br>Intermittent | [7][10]   |

#### **Combination Therapy and Synergy**

**ART0380** has demonstrated synergistic or enhanced efficacy when combined with various DNA-damaging agents and immunotherapy.[2][7] The rationale for these combinations is to induce DNA damage with a second agent and then block the subsequent repair mechanism with **ART0380**, leading to enhanced cancer cell killing.

Table 2: Preclinical Combination Studies with ART0380



| Combination Agent | Therapeutic Class                         | Key Finding    | Reference |
|-------------------|-------------------------------------------|----------------|-----------|
| Gemcitabine       | Chemotherapy<br>(Antimetabolite)          | Strong synergy | [7][10]   |
| Olaparib          | PARP Inhibitor                            | Strong synergy | [7][10]   |
| Irinotecan        | Topoisomerase 1<br>Inhibitor              | Strong synergy | [7][10]   |
| aPD1              | Immuno-oncology<br>(Checkpoint Inhibitor) | Strong synergy | [7][10]   |

#### **Preclinical Experimental Protocols**

The following provides a generalized description of the experimental methodologies likely employed in the preclinical evaluation of **ART0380**, based on the available abstract.[7][10]

- Cell Lines and Culture: A panel of human cancer cell lines, including those with known ATM deficiency, would have been used. Cells would be cultured under standard laboratory conditions.
- In Vitro Proliferation Assays: To determine the IC50 values, cells would be treated with increasing concentrations of ART0380 as a single agent or in combination with other drugs.
   Cell viability would be assessed using standard assays such as MTT or CellTiter-Glo.
- Xenograft Models: Immunocompromised mice (e.g., nude or SCID) would be implanted with human cancer cells to establish tumors. Once tumors reached a specified size, mice would be randomized into treatment groups.
- Dosing and Administration: ART0380 would be administered orally, likely as a suspension or solution, on a continuous or intermittent schedule. Combination agents would be administered according to their standard preclinical protocols.
- Tumor Growth Inhibition Analysis: Tumor volume would be measured regularly throughout
  the study. The percentage of tumor growth inhibition (TGI) would be calculated by comparing
  the change in tumor volume in treated groups to the control group.



 Pharmacodynamic (PD) Biomarkers: To confirm target engagement, tumor and/or surrogate tissues would be analyzed for biomarkers of ATR inhibition, such as the phosphorylation of Chk1 or the induction of yH2AX, a marker of DNA double-strand breaks.[7]



Click to download full resolution via product page

Figure 2: Generalized workflow for the preclinical evaluation of ART0380.

# Clinical Investigation: The STELLA Trial (NCT04657068)



The primary clinical investigation of **ART0380** is the Phase 1/2a STELLA trial, an open-label, multi-center study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **ART0380** as a monotherapy and in combination with gemcitabine or irinotecan in patients with advanced or metastatic solid tumors.[4]

## **Study Design and Objectives**

The STELLA trial is a multi-part study with dose escalation and expansion cohorts. The primary objectives of the Phase 1 portion were to determine the recommended Phase 2 dose (RP2D) and to assess the safety and tolerability of **ART0380**.[6] The Phase 2a portion is designed to evaluate the antitumor activity of **ART0380** in specific patient populations. Tumor responses are assessed according to RECIST v1.1 criteria.[11]

## **Patient Population**

The trial enrolled patients with advanced or metastatic solid tumors who have exhausted standard therapeutic options. A key focus of the expansion cohorts is on patients with tumors harboring alterations in the ATM gene, predictive of a loss of ATM protein function.[11]

### **Key Clinical Findings**

Data from the STELLA trial, particularly for the combination of **ART0380** with low-dose irinotecan, have been encouraging.[4]

Table 3: Efficacy of ART0380 in Combination with Low-Dose Irinotecan in the STELLA Trial



| Patient Population                                   | Endpoint                                     | Result                                 | Reference |
|------------------------------------------------------|----------------------------------------------|----------------------------------------|-----------|
| ATM-negative solid tumors                            | Confirmed Overall<br>Response Rate<br>(cORR) | 50% (10/20)                            | [4]       |
| ATM-deficient (ATM-low or ATM-negative) solid tumors | Confirmed Overall<br>Response Rate<br>(cORR) | 37% (14/38)                            | [4]       |
| ATM-low solid tumors                                 | Confirmed Overall<br>Response Rate<br>(cORR) | 22% (4/18)                             | [4]       |
| ATM-negative cancers                                 | Median Duration of<br>Response (mDoR)        | 5.7 months (several responses ongoing) | [4]       |

- Two confirmed complete responses were observed in patients with heavily pretreated pancreatic cancer.[4]
- Responses were noted in eight different solid tumor types.[4]
- The combination of ART0380 and low-dose irinotecan demonstrated a favorable safety profile and was well-tolerated.[4]

#### **Clinical Trial Protocol Overview**

- Inclusion Criteria (General): Patients aged 18 years or older with histologically confirmed advanced or metastatic solid tumors, with at least one measurable lesion as per RECIST v1.1.[11] Patients must have an ECOG performance status of 0 or 1.[6]
- Exclusion Criteria (General): Patients with untreated or symptomatic brain metastases, significant cardiovascular disease, or prior treatment with an ATR or Chk1 inhibitor.
- Treatment Regimens (Selected Cohorts):
  - Monotherapy: ART0380 administered orally once daily on a continuous or intermittent schedule.[6]



- Combination with Irinotecan: ART0380 administered orally in combination with a low dose of intravenous irinotecan.[4]
- Assessments: Tumor assessments are performed at baseline and then every 6 weeks for the
  first 18 weeks, followed by every 9 weeks.[11] Safety is monitored throughout the study.
   Pharmacokinetic and pharmacodynamic assessments are also conducted.[6]

#### **Conclusion and Future Directions**

**ART0380**, a selective ATR inhibitor, has demonstrated promising antitumor activity in both preclinical models and early-phase clinical trials. The mechanism of action, which exploits the synthetic lethal relationship with ATM deficiency, provides a strong rationale for its development in biomarker-selected patient populations. The encouraging response rates observed in the STELLA trial for the combination of **ART0380** with low-dose irinotecan in patients with ATM-deficient tumors warrant further investigation in larger, randomized trials. Future studies will likely focus on refining the patient selection criteria, exploring additional combination strategies, and moving into earlier lines of therapy for specific cancer types.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of ART0380, a Potent and Selective ATR Kinase Inhibitor Undergoing Phase 2 Clinical Studies for the Treatment of Advanced or Metastatic Solid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Study of ART0380 for the Treatment of Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 5. Targeting the DNA damage response in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. artios.com [artios.com]



- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Investigating the Antitumor Activity of ART0380: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620159#investigating-the-antitumor-activity-of-art0380]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com